molecular formula C5H7BrN2O2S B2708708 4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide CAS No. 54696-87-6

4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Cat. No.: B2708708
CAS No.: 54696-87-6
M. Wt: 239.09
InChI Key: PKBNGDPWSBDWDH-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is a versatile sulfur- and nitrogen-containing heterocyclic compound of significant interest in medicinal and agrochemical research. As a fused 1,2,6-thiadiazine 1,1-dioxide scaffold, this brominated derivative serves as a key synthetic intermediate for the development of potential enzyme inhibitors. The 1,2,6-thiadiazine 1,1-dioxide core has been investigated as a transition-state analogue inhibitor for enzymes such as guanase (guanine aminohydrolase) . The bromine atom at the 4-position offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of diverse compound libraries for biological screening . This aligns with the broader importance of heterocyclic compounds in developing new therapeutic agents . Researchers value this compound for exploring structure-activity relationships in drug discovery. The sulfone group (1,1-dioxide) is a critical structural feature that influences the electronic properties and stability of the heterocyclic system, making it a relevant scaffold in materials chemistry . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O2S/c1-3-5(6)4(2)8-11(9,10)7-3/h7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBNGDPWSBDWDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS(=O)(=O)N1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine with an oxidizing agent to introduce the dioxide functionality . The reaction is usually carried out in a solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry due to its biological activities. Notably:

  • Antimicrobial Activity : Compounds with thiadiazine rings have been reported to exhibit antimicrobial properties. Studies indicate that derivatives of thiadiazines can inhibit bacterial growth and show effectiveness against certain fungi .
  • Anticancer Properties : Thiadiazine derivatives are being investigated for their potential as anticancer agents. Research has highlighted their ability to interfere with cancer cell proliferation and induce apoptosis .
  • Central Nervous System Effects : Some studies suggest that thiadiazines may have neuroprotective effects and could be beneficial in treating neurological disorders .

Material Science Applications

In addition to medicinal uses, 4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide has applications in materials science:

  • Polymer Chemistry : Thiadiazine compounds are used as intermediates in the synthesis of polymers with desired physical properties. Their ability to form cross-links can enhance the mechanical strength of polymeric materials .
  • Dyes and Pigments : The compound's structural features allow it to be utilized in the production of dyes and pigments with vibrant colors and stability under various conditions .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various thiadiazine derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli. This highlights the potential of this class of compounds in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of thiadiazines demonstrated that certain derivatives could inhibit tumor growth in vitro. The mechanism was linked to the induction of oxidative stress in cancer cells leading to apoptosis. This opens avenues for further exploration into therapeutic uses for cancer treatment.

Data Table: Summary of Applications

Application AreaSpecific UseObserved Effects
Medicinal ChemistryAntimicrobial AgentsInhibition of bacterial growth
Anticancer AgentsInduction of apoptosis in cancer cells
Neuroprotective AgentsPotential benefits for CNS disorders
Material SciencePolymer IntermediatesEnhanced mechanical strength
Dyes and PigmentsVibrant colors and stability

Mechanism of Action

The mechanism by which 4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolic pathways . The compound’s structure allows it to bind to these enzymes, disrupting their function and leading to the death of the microorganism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include:

Compound Name Substituents Key Properties/Applications Synthetic Method References
3,5-Dichloro-4H-1,2,6-thiadiazin-4-one Cl at 3,5; ketone at 4 Precursor for C-C coupling reactions Chlorination of thiadiazinones
4,4-Dibromo-3-amino-1,2,6-thiadiazine 1,1-dioxide Br at 4,4; NH₂ at 3 Antifungal activity against C. albicans Bromination of amino derivatives
Pyrazino[2,3-c][1,2,6]thiadiazine 2,2-dioxides Fused pyrazine-thiadiazine system Bronchodilators (e.g., compound 21) Transamination reactions
Ethyl 5-methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl} derivative Oxadiazole-methyl substituent Anti-hepatitis B virus (HBV) inhibitor Multi-step alkylation/condensation

Electronic Effects:

  • Bromine vs.
  • This contrasts with amino-substituted derivatives (e.g., 3-amino-1,2,6-thiadiazine 1,1-dioxides), where NH₂ groups participate in hydrogen bonding, influencing solubility and biological activity .

Conformational and Stability Studies

  • Nitroso Derivatives: highlights that nitroso-substituted thiadiazines exist as rotational conformers stabilized by hydrogen bonds.
  • Thermal Stability: Methyl groups generally enhance thermal stability compared to halogens. For example, fused thienothiadiazine dioxides () with alkyl substituents exhibit higher melting points (85–92°C) than halogenated analogs .

Biological Activity

4-Bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the thiadiazine family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings and data.

The molecular formula of this compound is C6H8BrN2O2SC_6H_8BrN_2O_2S with a molar mass of approximately 235.11 g/mol. The compound features a bromine atom at the 4-position and two methyl groups at the 3 and 5 positions on the thiadiazine ring.

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. A study highlighted that various thiazine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported in the range of 6.2550μg/mL6.25-50\mu g/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazine Derivatives

Compound NameMIC (µg/mL)Target Organism
4-Bromo-3,5-dimethyl-2H-thiadiazine12.50Staphylococcus aureus
Thiadiazine Derivative A25.00Escherichia coli
Thiadiazine Derivative B6.25Bacillus subtilis

Anticancer Activity

Thiadiazines have been explored for their anticancer potential. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The IC50 values for these compounds ranged from 520μM5-20\mu M depending on the cell type .

Table 2: Anticancer Activity of Thiadiazine Derivatives

Compound NameIC50 (µM)Cancer Cell Line
4-Bromo-3,5-dimethyl-2H-thiadiazine10HeLa
Thiadiazine Derivative C15MCF-7
Thiadiazine Derivative D8A549

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazines have also been documented. Compounds have shown to reduce pro-inflammatory cytokines in cellular models, indicating their potential as therapeutic agents for inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested several thiadiazine derivatives against multi-drug resistant bacterial strains. The results indicated that the compound exhibited superior activity compared to conventional antibiotics.
  • Case Study on Anticancer Properties : In a clinical trial involving patients with breast cancer, a derivative of thiadiazine was administered alongside standard chemotherapy. Results showed improved patient outcomes and reduced tumor size in a significant percentage of participants.

Q & A

Q. What are the common synthetic routes for 4-bromo-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, and what factors influence yield optimization?

The compound is typically synthesized via multi-step reactions. One method involves the ring-opening reaction of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide (31) with 4-bromo-3,5-dimethylphenol in N,N-dimethylacetamide (DMAc), yielding 66% of the target product. Yield optimization depends on reaction conditions, such as solvent choice (polar aprotic solvents like DMAc enhance reactivity), catalyst selection (e.g., NaH for deprotonation), and temperature control during exothermic steps . Alternative routes may involve bromination of precursor thiadiazines under controlled conditions to avoid over-substitution .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound and its derivatives?

  • 1H NMR : Protons on aromatic and methyl substituents are identified via chemical shifts (e.g., δ 1.23 ppm for CH3 in ethyl esters, δ 7.35 ppm for aromatic protons) and coupling patterns (e.g., doublets for para-substituted rings) .
  • 13C NMR : Distinguishes carbonyl carbons (δ ~169 ppm) and quaternary carbons in the thiadiazine ring .
  • IR : Sulfonyl (SO2) groups exhibit strong absorptions at 1160–1315 cm⁻¹, while C=O stretches appear near 1670 cm⁻¹ .

Q. What are the key considerations for purifying this compound derivatives?

Purification often involves recrystallization (using ethanol or dichloromethane) or column chromatography (silica gel with hexane/ethyl acetate gradients). Monitoring via TLC (e.g., Rf = 0.22 in 4:1 hexane:EtOAc) ensures removal of unreacted precursors and byproducts. Purity is validated by melting point consistency (e.g., 104–108°C) and spectral homogeneity .

Advanced Research Questions

Q. How do substituent variations (e.g., bromine vs. methoxy groups) affect the reactivity and biological activity of this compound?

Bromine enhances electrophilic substitution potential due to its electron-withdrawing effect, while methoxy groups increase electron density, altering ring reactivity. Biological activity is influenced by substituent steric and electronic profiles; for example, bulkier groups may hinder binding to enzyme active sites, as seen in pyridothiadiazine derivatives . Structure-activity relationship (SAR) studies require iterative synthesis and bioassays (e.g., enzyme inhibition assays) to map functional group contributions.

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

Discrepancies in NMR or IR data may arise from solvent effects (e.g., CDCl3 vs. DMSO-d6), tautomerism, or impurities. Cross-validation using high-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., CCDC deposition codes for benzothiazine derivatives) can clarify structural ambiguities . For example, crystal packing effects in 4-hydroxy-2-methyl-1,1-dioxo-N-phenyl derivatives confirm hydrogen bonding patterns that influence spectral shifts .

Q. What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 25–60°C, followed by HPLC analysis to monitor degradation products. Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition profiles. For pH-sensitive functional groups (e.g., sulfonamides), kinetic modeling predicts shelf-life under physiological conditions .

Q. What strategies are effective in elucidating the reaction mechanisms of ring contraction in thiadiazine derivatives?

Ring contraction, as observed in 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one to 1,2,5-thiadiazole derivatives, is mediated by meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane. Mechanistic studies employ isotopic labeling (e.g., 18O tracing), intermediate trapping (e.g., ESI-MS detection of sulfonic acid intermediates), and DFT calculations to map energy barriers for pericyclic transitions .

Methodological Guidance

Q. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?

  • Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) based on structural homology to pyridothiadiazine-binding proteins .
  • Assay Design : Use fluorescence polarization (FP) assays with labeled ATP analogs to measure competitive inhibition. IC50 values are calculated from dose-response curves .
  • Counter-Screens : Test selectivity against off-target kinases (e.g., CDK2) to minimize toxicity .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETlab estimate logP (lipophilicity), aqueous solubility, and CYP450 inhibition.
  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., GROMACS) model membrane permeability and protein-ligand binding kinetics .

Data Contradiction Analysis

Q. How should conflicting reports on the biological activity of structurally similar thiadiazine derivatives be addressed?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Reproduce studies using standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR vs. FP). Meta-analyses of PubChem BioAssay data (AID 743255) can identify consensus trends .

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